molecular formula C11H14N2O4 B1611848 4-(4-Methoxy-3-nitrophenyl)morpholine CAS No. 383870-96-0

4-(4-Methoxy-3-nitrophenyl)morpholine

Cat. No.: B1611848
CAS No.: 383870-96-0
M. Wt: 238.24 g/mol
InChI Key: RUASRJAQVAMJLA-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-nitrophenyl)morpholine is an organic compound that belongs to the class of morpholines It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a morpholine ring

Biochemical Analysis

Biochemical Properties

4-(4-Methoxy-3-nitrophenyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it can degrade under extreme conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes .

Preparation Methods

The synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine typically involves the reaction of 4-methoxy-3-nitroaniline with morpholine. One common method includes the following steps:

Chemical Reactions Analysis

4-(4-Methoxy-3-nitrophenyl)morpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxy-3-nitrophenyl)morpholine has several applications in scientific research:

Comparison with Similar Compounds

4-(4-Methoxy-3-nitrophenyl)morpholine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-methoxy-3-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-11-3-2-9(8-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUASRJAQVAMJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589927
Record name 4-(4-Methoxy-3-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383870-96-0
Record name 4-(4-Methoxy-3-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-nitroanisol (8.5 g, 36 mmol), morpholine (3.8 ml, 44 mmol), potassium phosphate (11 g, 51 mmol), 2-biphenyl-dicyclohexyl phosphine (960 mg, 2.7 mmol) and palladium(II)acetate (411 mg, 1.8 mmol) are dissolved in dimethoxyethane (80 ml) and stirred at 80° C. for 96 hours. The mixture is then cooled to room temperature, diluted with ethyl acetate (50 ml) and filtrated through dicalite. Flash chromatography on silica (eluent dichloromethane/methanol 99:1) affords the product as red solid (6.0 g, 69%). MS: m/e=238 (M+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
2-biphenyl dicyclohexyl phosphine
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
411 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

Into a 20 ml vial was charged 4-bromo-1-methoxy-2-nitrobenzene (0.3 g, 1.293 mmol), morpholine (0.338 ml, 3.88 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.059 g, 0.065 mmol), xantphos (0.037 g, 0.065 mmol) and sodium tert-butoxide (0.311 g, 3.23 mmol) in 1,4-dioxane (12.93 ml). The reaction mixture was heated at 100° C. on a hot plate for 2 hours. The solution was allowed to cool and stir overnight at room temperature. The mixture was concentrated and the residue was loaded onto a silica gel column. The compound was eluted using a gradient starting with 100% dichloromethane to 1:1 dichloromethane/methanol over 50 minutes to provide the title compound. MS (DCI(+)) m/e 239.0 (M+H)+.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.338 mL
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
0.311 g
Type
reactant
Reaction Step One
Quantity
12.93 mL
Type
solvent
Reaction Step One
Quantity
0.059 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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